Gemfibrozil is classified as a fibric acid derivative and is primarily indicated for treating types IIb, IV, and V hyperlipidemias. It works by reducing triglyceride levels and has been approved for clinical use since December 21, 1981. Gemfibrozil 1-O-beta-Glucuronide-d6 is synthesized through glucuronidation processes involving UDP-glucuronic acid and specific enzymes such as UDP-glucuronosyltransferase (UGT) .
The synthesis of Gemfibrozil 1-O-beta-Glucuronide-d6 involves the glucuronidation of gemfibrozil. This process typically requires the following:
The industrial production of this compound follows similar principles but on a larger scale, employing chromatographic techniques for purification.
Gemfibrozil 1-O-beta-Glucuronide-d6 has a molecular formula of C15H22O3 with a molecular weight of approximately 432.5 g/mol. The compound's structure consists of a gemfibrozil backbone linked to a glucuronic acid moiety through an ether bond. Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 432.5 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 394.7 ± 30.0 °C |
Flash Point | 141.6 ± 18.1 °C |
LogP | 4.39 |
These properties indicate that the compound is relatively stable under standard conditions .
Gemfibrozil 1-O-beta-Glucuronide-d6 primarily undergoes glucuronidation reactions, where it acts as a substrate for UGT enzymes leading to the formation of glucuronide conjugates. Additionally, it can participate in oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2C8, which can lead to the formation of hydroxylated metabolites .
The major products formed from these reactions include hydroxylated metabolites and various glucuronide conjugates.
Gemfibrozil functions primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism regulation. The mechanism involves the activation of lipoprotein lipase, leading to increased clearance of triglycerides from the bloodstream .
Moreover, Gemfibrozil 1-O-beta-Glucuronide-d6 acts as a potent inhibitor of CYP2C8, which can lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme . This inhibition occurs through mechanism-based actions where the metabolite covalently binds to the heme group of the enzyme during catalysis.
The physical properties of Gemfibrozil 1-O-beta-Glucuronide-d6 are critical for understanding its behavior in biological systems:
These properties suggest that the compound is stable under physiological conditions and can effectively interact with biological membranes .
Gemfibrozil 1-O-beta-Glucuronide-d6 has several applications in scientific research:
Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized by replacing six hydrogen atoms with deuterium at specific sites on the gemfibrozil moiety. The deuterium atoms are strategically positioned at the methyl groups of the 2',5'-dimethylphenoxy ring (C21H24D6O9, MW: 432.49 g/mol) [2] [4] [7]. This labeling preserves the molecule’s stereoelectronic properties while enabling metabolic tracing. Two primary methods are employed:
Table 1: Comparison of Deuteration Techniques
Method | Deuterium Position | Isotopic Purity | Key Advantage |
---|---|---|---|
Chemical Synthesis | Benzylic methyl groups | >98% | Precise control of labeling sites |
Enzymatic Incorporation | Aliphatic chains | >95% | Retention of enzymatic activity |
Glucuronidation of deuterated gemfibrozil is catalyzed primarily by UGT2B7, though UGT1A1, UGT1A3, and UGT1A9 also contribute [8]. Reaction optimization focuses on:
Deuterium labeling does not alter glucuronidation kinetics, as confirmed by identical K_m values for deuterated/non-deuterated substrates [2] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2